molecular formula C14H9FO3 B6396859 4-Fluoro-2-(3-formylphenyl)benzoic acid CAS No. 1261946-05-7

4-Fluoro-2-(3-formylphenyl)benzoic acid

Cat. No.: B6396859
CAS No.: 1261946-05-7
M. Wt: 244.22 g/mol
InChI Key: MPXHZNNCFOCZEN-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-formylphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a 3-formylphenyl substituent at the 2-position of the benzene ring. This compound combines the electron-withdrawing effects of fluorine and the formyl group, which influence its physicochemical properties, such as acidity, solubility, and intermolecular interactions. The formyl group (–CHO) provides a reactive site for further chemical modifications, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

4-fluoro-2-(3-formylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-11-4-5-12(14(17)18)13(7-11)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXHZNNCFOCZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688872
Record name 5-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-05-7
Record name 5-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(3-formylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(3-formylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 4-Fluoro-2-(3-carboxyphenyl)benzoic acid.

    Reduction: 4-Fluoro-2-(3-hydroxyphenyl)benzoic acid.

    Substitution: 4-Methoxy-2-(3-formylphenyl)benzoic acid.

Scientific Research Applications

4-Fluoro-2-(3-formylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory or anticancer properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-formylphenyl)benzoic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development.

Comparison with Similar Compounds

Structural Isomers and Positional Effects

4-Fluoro-2-(4-formylphenyl)benzoic Acid (CAS: 1261921-54-3)
  • Molecular Formula : C₁₄H₉FO₃
  • Molecular Weight : 244.22 g/mol
  • Key Differences: The formyl group is at the para position on the phenyl ring, compared to meta in the target compound. This may alter hydrogen-bonding patterns and crystal packing .

Substituent Effects on Acidity and Solubility

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
4-Fluoro-2-(3-formylphenyl)benzoic acid 3-formylphenyl C₁₄H₉FO₃ 244.22 (inferred) High acidity due to –CHO (electron-withdrawing); moderate solubility in polar solvents.
4-Fluoro-2-(trifluoromethyl)benzoic acid (CAS: 141179-72-8) –CF₃ C₈H₄F₄O₂ 208.10 Stronger electron-withdrawing effect than –CHO; lower pKa and higher lipophilicity .
4-Fluoro-2-(1-pyrrolidinyl)benzoic acid (CAS: 952680-24-9) –C₄H₈N (cyclic amine) C₁₁H₁₂FNO₂ 209.22 Basic nitrogen enhances solubility in acidic media; potential for salt formation .
  • Key Trends :
    • Electron-withdrawing groups (e.g., –CF₃, –CHO) increase benzoic acid acidity.
    • Bulky substituents (e.g., –C₃H₇ in 4-Fluoro-2-(propan-2-yl)benzoic acid, MW 182.20) reduce solubility in water due to steric hindrance .

Commercial and Industrial Relevance

Compound (CAS) Price (1g) Key Suppliers
4-(3-Chloro-5-(trifluoromethyl)phenyl)benzoic acid (893637-96-2) $320 Aroz Technologies
4-Fluoro-2-(4-formylphenyl)benzoic acid (1261921-54-3) Not listed Limited suppliers
  • Cost Drivers : Complex substituents (e.g., –CHO) increase synthesis difficulty and cost compared to halogenated derivatives.

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